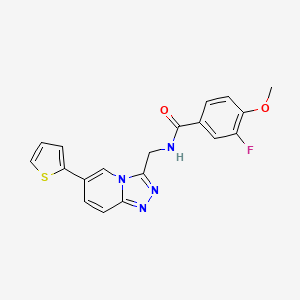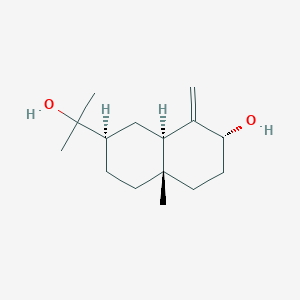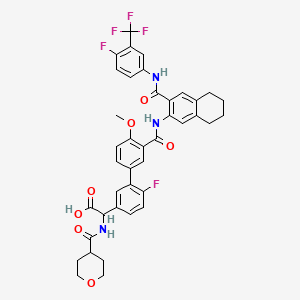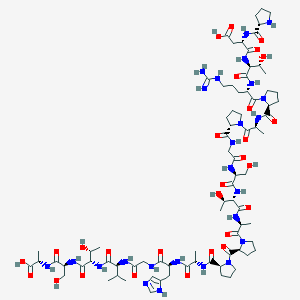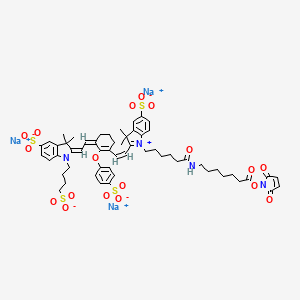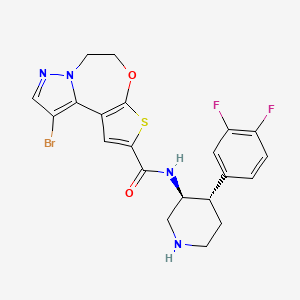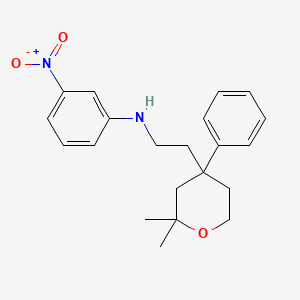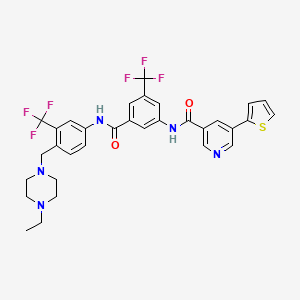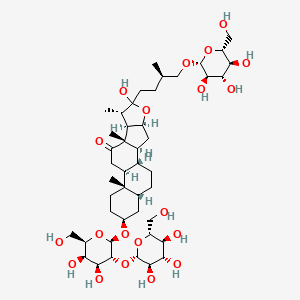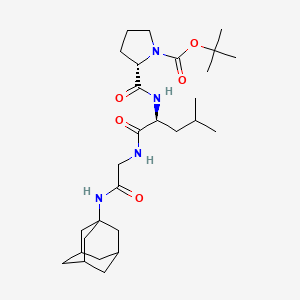
Boc-MIF-1-Am
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Boc-MIF-1-Am involves the protection of the amino group of melanostatin with a tert-butoxycarbonyl (Boc) group, followed by conjugation with amantadine. The Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including treatment with trifluoroacetic acid, oxalyl chloride in methanol, or catalytic amounts of iodine .
Analyse Chemischer Reaktionen
Boc-MIF-1-Am undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Wissenschaftliche Forschungsanwendungen
Boc-MIF-1-Am has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of bioconjugation on receptor activity.
Biology: The compound is utilized to investigate the role of dopamine D2 receptors in cellular signaling and neurotoxicity.
Medicine: this compound is explored for its potential therapeutic effects in neurological disorders, particularly those involving dopamine dysregulation.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Wirkmechanismus
Boc-MIF-1-Am enhances the activity of human dopamine D2 receptors by acting as a positive allosteric modulator. It binds to the receptor and induces a conformational change that increases the receptor’s affinity for dopamine. This mechanism involves the interaction of the compound with specific amino acid residues within the receptor, leading to enhanced signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Boc-MIF-1-Am is unique due to its bioconjugate nature, combining melanostatin and amantadine. Similar compounds include:
Melanostatin (MIF-1): A neuropeptide with various biological activities.
Amantadine: An antiviral and antiparkinsonian drug.
Other bioconjugates:
Eigenschaften
Molekularformel |
C28H46N4O5 |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-[[(2S)-1-[[2-(1-adamantylamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H46N4O5/c1-17(2)9-21(30-25(35)22-7-6-8-32(22)26(36)37-27(3,4)5)24(34)29-16-23(33)31-28-13-18-10-19(14-28)12-20(11-18)15-28/h17-22H,6-16H2,1-5H3,(H,29,34)(H,30,35)(H,31,33)/t18?,19?,20?,21-,22-,28?/m0/s1 |
InChI-Schlüssel |
KZIJKVKQZRXZLN-UHEQQTILSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)

